molecular formula C18H21N5O2 B2744391 3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 843669-33-0

3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2744391
CAS RN: 843669-33-0
M. Wt: 339.399
InChI Key: DMWPYFPLNOWSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, also known as EDP, is a purine derivative that has been the focus of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is not fully understood, but it has been shown to act as an inhibitor of certain enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit the activity of protein kinases, which play a key role in the regulation of cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce inflammation in animal models of inflammatory disease. Additionally, it has been shown to have antiviral activity against certain viruses, including HIV and hepatitis C.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione in laboratory experiments is its relative ease of synthesis and high purity. Additionally, its broad range of biological activities makes it a versatile tool for investigating various cellular processes. However, one limitation of using 3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are numerous future directions for research involving 3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione. One promising area of investigation is the development of novel therapeutic agents based on the structure of 3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione and its potential applications in the treatment of various diseases. Finally, investigations into the potential side effects and toxicity of 3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione are needed to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be achieved through a multi-step process involving the condensation of 2,4-diamino-6-phenylpyrimidine with ethyl acetoacetate, followed by cyclization and subsequent reduction of the resulting intermediate. This method has been widely used in the laboratory setting and has been shown to yield high purity 3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione.

Scientific Research Applications

3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for the development of novel therapeutic agents.

properties

IUPAC Name

3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-4-21-16(24)14-15(20(3)18(21)25)19-17-22(10-12(2)11-23(14)17)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWPYFPLNOWSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.